molecular formula C5H12N4S B13979423 6-(Propan-2-yl)-1,2,4,5-tetrazinane-3-thione

6-(Propan-2-yl)-1,2,4,5-tetrazinane-3-thione

Cat. No.: B13979423
M. Wt: 160.24 g/mol
InChI Key: MDMLOVBYKCZLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropyl-1,2,4,5-tetrazinane-3-thione is a heterocyclic compound containing a tetrazine ring with an isopropyl group at the 6-position and a thione group at the 3-position. This compound is part of the broader class of tetrazine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-1,2,4,5-tetrazinane-3-thione typically involves the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions. One common method includes the cyclization of nitriles with hydrazine hydrate in the presence of a suitable catalyst . The reaction conditions often require moderate temperatures and specific solvents to ensure the formation of the tetrazine ring.

Industrial Production Methods

Industrial production of 6-Isopropyl-1,2,4,5-tetrazinane-3-thione may involve large-scale batch reactions using optimized synthetic routes. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-1,2,4,5-tetrazinane-3-thione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oxidized tetrazine derivatives, reduced thione compounds, and substituted tetrazine products. These products have diverse applications in different fields .

Scientific Research Applications

6-Isopropyl-1,2,4,5-tetrazinane-3-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Isopropyl-1,2,4,5-tetrazinane-3-thione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its biological and chemical activities. The tetrazine ring’s ability to undergo cycloaddition reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopropyl group enhances its hydrophobicity, while the thione group provides additional sites for chemical modification .

Properties

Molecular Formula

C5H12N4S

Molecular Weight

160.24 g/mol

IUPAC Name

6-propan-2-yl-1,2,4,5-tetrazinane-3-thione

InChI

InChI=1S/C5H12N4S/c1-3(2)4-6-8-5(10)9-7-4/h3-4,6-7H,1-2H3,(H2,8,9,10)

InChI Key

MDMLOVBYKCZLKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1NNC(=S)NN1

Origin of Product

United States

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